molecular formula C12H17NO3 B502124 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol

4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol

Katalognummer: B502124
Molekulargewicht: 223.27g/mol
InChI-Schlüssel: STJLDSPZLJTFOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol is an organic compound that features a benzodioxole moiety attached to a butanol chain via an amino linkage

Eigenschaften

Molekularformel

C12H17NO3

Molekulargewicht

223.27g/mol

IUPAC-Name

4-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol

InChI

InChI=1S/C12H17NO3/c14-6-2-1-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13-14H,1-2,5-6,8-9H2

InChI-Schlüssel

STJLDSPZLJTFOQ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNCCCCO

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)CNCCCCO

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol typically involves the reaction of 1,3-benzodioxole with an appropriate amine and butanol derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole is coupled with an amine under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Analyse Chemischer Reaktionen

4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

    Condensation: This compound can participate in condensation reactions to form larger molecules, which can be useful in polymer synthesis.

Wissenschaftliche Forschungsanwendungen

4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol can be compared with other similar compounds, such as:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.